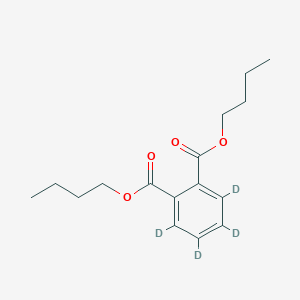

Di-n-butyl phthalate-d4

概述

描述

Di-n-butyl phthalate-d4 is a deuterated form of di-n-butyl phthalate, a commonly used plasticizer. The deuterium atoms replace the hydrogen atoms in the aromatic ring, making it useful in various analytical applications, particularly in mass spectrometry. This compound is often employed as an internal standard due to its stability and distinct mass, which aids in the accurate quantification of phthalates in various matrices .

准备方法

Synthetic Routes and Reaction Conditions: Di-n-butyl phthalate-d4 is synthesized by the esterification of phthalic anhydride with deuterated n-butanol (n-butanol-d4) in the presence of a catalyst, typically concentrated sulfuric acid. The reaction is carried out at temperatures ranging from 120°C to 150°C . The process involves the following steps:

- Mixing phthalic anhydride and n-butanol-d4 in a reaction vessel.

- Adding concentrated sulfuric acid as a catalyst.

- Heating the mixture to the desired temperature and maintaining it until the reaction is complete.

- Purifying the product through distillation or recrystallization to obtain this compound with high purity.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but involves larger reaction vessels and continuous processing techniques to enhance efficiency and yield. The use of automated systems for temperature control and catalyst addition ensures consistent product quality .

化学反应分析

Hydrolysis Reactions

Hydrolysis of DBP-d4 occurs via enzymatic or microbial action, yielding monobutyl phthalate-d4 (MBP-d4) and deuterated 1-butanol. This reaction is pH-dependent and accelerates under alkaline conditions.

Key parameters :

Deuterium substitution slows hydrolysis kinetics compared to non-deuterated DBP due to isotopic effects .

Oxidation Reactions

DBP-d4 undergoes oxidative degradation in environmental and biological systems, forming phthalic acid-d4 and deuterated carbonyl compounds.

Pathways :

-

Photocatalytic oxidation : UV light with TiO<sub>2</sub> catalysts degrades DBP-d4 into phthalic acid-d4 and CO<sub>2</sub> .

-

Biological oxidation : Cytochrome P450 enzymes in hepatic microsomes oxidize DBP-d4 to hydroxylated metabolites .

Oxidation products :

| Oxidizing Agent | Conditions | Major Products |

|---|---|---|

| O<sub>3</sub>/H<sub>2</sub>O<sub>2</sub> | 25°C, pH 3 | Phthalic acid-d4, C<sub>4</sub>D<sub>9</sub>OOH |

| CYP450 enzymes | 37°C, pH 7.4 | Mono-hydroxylated DBP-d4 derivatives |

Reduction Reactions

Reductive cleavage of DBP-d4 is less common but observed under anaerobic conditions:

| Reductant | Conditions | Products |

|---|---|---|

| LiAlD<sub>4</sub> | Tetrahydrofuran, 0°C | Phthalic acid-d4 + C<sub>4</sub>D<sub>9</sub>D |

| Microbial consortia | Anaerobic sludge, 30°C | Benzene-d<sub>4</sub> + CO<sub>2</sub> |

Substitution Reactions

Nucleophilic substitution occurs at the ester carbonyl group:

| Nucleophile | Conditions | Products |

|---|---|---|

| NH<sub>3</sub> | 60°C, ethanol | Phthalamide-d4 + C<sub>4</sub>D<sub>9</sub>NH<sub>2</sub> |

| CH<sub>3</sub>ONa | Methanol, reflux | Dimethyl phthalate-d4 + C<sub>4</sub>D<sub>9</sub>OCH<sub>3</sub> |

Environmental Degradation Pathways

DBP-d4 participates in multiple environmental reactions:

| Process | Mechanism | Half-Life | Key Factors |

|---|---|---|---|

| Photolysis | UV-induced bond cleavage | 14–28 days | Light intensity, humic acids |

| Biodegradation | Microbial esterase activity | 3–7 days | Temperature, microbial diversity |

| Sorption | Adsorption to organic matter | N/A | Soil organic carbon content |

Stability and Isotopic Effects

科学研究应用

Analytical Chemistry

1.1 Surrogate Analyte in Quantification

One of the primary applications of DBP-d4 is as a surrogate analyte in quantitative analyses of DBP in complex matrices. A study developed an analytical method using DBP-d4 to construct calibration lines for quantifying DBP in hexane samples. This approach mitigates contamination issues commonly encountered with conventional methods, enhancing the accuracy and reliability of measurements .

Table 1: Calibration Data Using DBP-d4

| Concentration (ng/mL) | Peak Area Ratio (DBP/BB) | Response Factor |

|---|---|---|

| 1 | 0.95 | 1.02 |

| 5 | 1.10 | 0.98 |

| 10 | 2.05 | 1.01 |

| 25 | 3.00 | 0.99 |

| 50 | 5.00 | 1.00 |

| 100 | 10.00 | 1.01 |

The mean response factors across various concentrations were found to be close to unity, indicating that DBP-d4 can effectively replace natural DBP in calibration .

Environmental Monitoring

2.1 Detection of Phthalates in Environmental Samples

DBP-d4 is also utilized in environmental studies to assess the presence of phthalates in various samples, including water and soil. Its deuterated nature allows for precise quantification through mass spectrometry techniques without interference from naturally occurring compounds .

Case Study: Phthalate Detection in Mural Paintings

In a study analyzing mural paintings, DBP-d4 was employed as an internal standard to evaluate the concentration of various phthalates, including DBP itself. The results demonstrated significant levels of phthalate contamination, highlighting the utility of DBP-d4 in historical artifact preservation and environmental assessments .

Toxicological Research

3.1 Mechanistic Studies on Hormonal Effects

DBP and its metabolite mono-n-butyl phthalate (MBP) have been studied for their effects on steroid hormone biosynthesis, with findings indicating that both compounds impair testosterone production significantly . The use of DBP-d4 in these studies allows researchers to trace metabolic pathways and better understand the endocrine-disrupting properties of phthalates.

Table 2: Hormonal Impact of DBP and MBP

| Compound | Concentration (µM) | Testosterone Level (pg/mL) | Corticosterone Level (pg/mL) |

|---|---|---|---|

| Control | - | 500 | 300 |

| DBP | 100 | 250 | 150 |

| MBP | 100 | 200 | 120 |

These findings underscore the importance of using isotopically labeled compounds like DBP-d4 for accurate assessments in toxicological research .

Regulatory and Risk Assessment

4.1 Risk Assessment Models

DBP-d4 has been incorporated into pharmacokinetic models to evaluate human exposure risks associated with phthalates. These models help predict how DBP is metabolized and its effects on human health, particularly during critical developmental periods . The ability to use a deuterated form enhances the precision of these models.

作用机制

Di-n-butyl phthalate-d4 exerts its effects primarily through its interaction with biological systems as an endocrine disruptor. It impairs steroid hormone biosynthesis by inhibiting key enzymes involved in the steroidogenesis pathway, such as CYP11A1 and HSD3β2 . This leads to reduced levels of testosterone, androstenedione, corticosterone, and progesterone. Additionally, it induces oxidative stress in cells, contributing to its toxicological effects .

相似化合物的比较

Di-n-butyl phthalate: The non-deuterated form, commonly used as a plasticizer.

Diisobutyl phthalate: Similar in structure but with branched alkyl chains, used as a plasticizer and in cosmetics.

Butyl benzyl phthalate: Contains a benzyl group, used in vinyl flooring and adhesives.

Uniqueness: Di-n-butyl phthalate-d4 is unique due to the presence of deuterium atoms, which makes it particularly useful as an internal standard in analytical applications. Its stability and distinct mass allow for accurate quantification and differentiation from non-deuterated phthalates in complex mixtures .

生物活性

Di-n-butyl phthalate-d4 (DBP-d4) is a deuterated form of di-n-butyl phthalate (DBP), a widely used plasticizer in various consumer products. This compound has garnered attention due to its biological activities and potential health implications. This article reviews the biological activity of DBP-d4, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

- Chemical Formula : C16H22O4

- Molecular Weight : 278.34 g/mol

- CAS Number : 16213410

Mechanisms of Biological Activity

DBP and its derivatives, including DBP-d4, are known to exhibit various biological activities primarily through endocrine disruption and interference with hormonal pathways. The following mechanisms have been identified:

- Anti-androgenic Effects : DBP has been shown to reduce testosterone levels in male rodents, affecting reproductive health by disrupting the hypothalamic-pituitary-gonadal (HPG) axis. Studies indicate that exposure to DBP leads to decreased testicular weight and sperm count, alongside alterations in steroidogenic enzyme function .

- Oxidative Stress Induction : Exposure to DBP can induce oxidative stress, leading to protein damage and disruption of steroidogenesis. Increased levels of nitrotyrosine, a marker for oxidative stress, have been observed in treated subjects .

- Neurodevelopmental Impact : Recent studies suggest that DBP may influence neural differentiation in embryonic stem cells, impacting cell-cycle progression and promoting differentiation into neural lineages . This indicates potential neurotoxic effects during critical developmental windows.

1. Reproductive Toxicity

DBP has been extensively studied for its reproductive toxicity. Research indicates that adult exposure to DBP can lead to:

- Reduced testosterone synthesis.

- Altered expression of key proteins involved in spermatogenesis.

- Increased levels of steroidogenic enzymes despite reduced testosterone levels .

2. Endocrine Disruption

DBP acts as an endocrine disruptor, affecting hormone signaling pathways:

- It inhibits the release of androgens and alters the expression of genes related to steroid metabolism .

- The anti-androgenic properties have been linked to developmental abnormalities observed in animal models exposed during critical periods .

3. Antimicrobial Activity

Some studies have reported antimicrobial properties associated with phthalates, including DBP. For instance, DBP has demonstrated activity against specific bacterial strains, although the mechanisms remain less understood compared to its endocrine-disrupting effects .

Case Study 1: Reproductive Health in Rodents

A study conducted on adult male rats exposed to DBP revealed significant reductions in testosterone levels and increases in testicular markers associated with oxidative stress. The findings suggest that DBP disrupts normal testicular function through both direct hormonal interference and oxidative damage mechanisms .

Case Study 2: Neurodevelopmental Effects

Research focusing on embryonic stem cells indicated that exposure to DBP leads to alterations in gene expression related to neural differentiation. The study highlighted the potential for DBP to affect neurodevelopmental processes significantly, suggesting implications for human health during prenatal exposure .

Data Summary

| Biological Activity | Observations |

|---|---|

| Reproductive Toxicity | Decreased testosterone; altered sperm parameters |

| Endocrine Disruption | Inhibition of androgen release; gene expression changes |

| Oxidative Stress | Increased nitrotyrosine levels; protein damage |

| Neurodevelopmental Impact | Altered neural differentiation; affected stem cell behavior |

属性

IUPAC Name |

dibutyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-3-5-11-19-15(17)13-9-7-8-10-14(13)16(18)20-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3/i7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIRQSBPFJWKBE-ULDPCNCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCC)C(=O)OCCCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583931 | |

| Record name | Dibutyl (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93952-11-5 | |

| Record name | Dibutyl (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93952-11-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Di-n-butyl phthalate-d4 used in analyzing PAEs like di-n-butyl phthalate in complex matrices like food and soil?

A1: this compound is a deuterated form of di-n-butyl phthalate, meaning it possesses the same chemical structure but with four deuterium atoms replacing four hydrogen atoms. This isotopic substitution doesn't significantly alter its chemical behavior, allowing it to mimic the analyte (di-n-butyl phthalate) during sample preparation and analysis.

- Compensation for Losses: During extraction and analysis, some analyte loss is inevitable. this compound, added at a known concentration, experiences similar losses. By comparing its recovered amount to the initial amount, analysts can accurately correct for losses and determine the true concentration of di-n-butyl phthalate in the sample [, ].

Q2: How does the use of this compound contribute to the reliability of the results in the presented research papers?

A: Both studies [, ] aim to develop reliable and sensitive methods for quantifying PAEs, which are known endocrine disruptors, in complex matrices. The use of this compound as an internal standard directly enhances the reliability of their findings by:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。